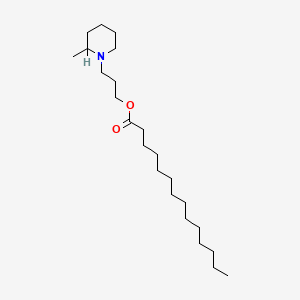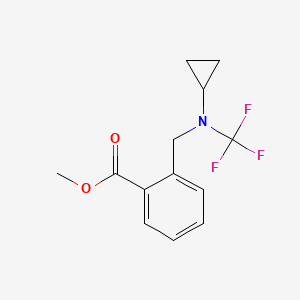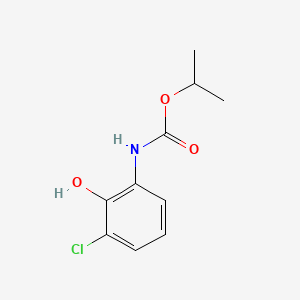
Carbamic acid, (3-chloro-2-hydroxyphenyl)-, 1-methylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (3-chloro-2-hydroxyphenyl)-, 1-methylethyl ester is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structure, which includes a carbamic acid ester linked to a chlorinated hydroxyphenyl group. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and valuable compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-chloro-2-hydroxyphenyl)-, 1-methylethyl ester typically involves the esterification of carbamic acid with (3-chloro-2-hydroxyphenyl)-, 1-methylethyl alcohol. This reaction is often carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, (3-chloro-2-hydroxyphenyl)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound. These products can have different properties and applications, depending on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (3-chloro-2-hydroxyphenyl)-, 1-methylethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of carbamic acid, (3-chloro-2-hydroxyphenyl)-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, (3-chloro-2-hydroxyphenyl)-, methyl ester
- Carbamic acid, (3-chloro-2-hydroxyphenyl)-, ethyl ester
- Carbamic acid, (3-chloro-2-hydroxyphenyl)-, propyl ester
Uniqueness
Carbamic acid, (3-chloro-2-hydroxyphenyl)-, 1-methylethyl ester is unique due to its specific ester group, which can influence its reactivity and properties. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
34061-86-4 |
|---|---|
Molekularformel |
C10H12ClNO3 |
Molekulargewicht |
229.66 g/mol |
IUPAC-Name |
propan-2-yl N-(3-chloro-2-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C10H12ClNO3/c1-6(2)15-10(14)12-8-5-3-4-7(11)9(8)13/h3-6,13H,1-2H3,(H,12,14) |
InChI-Schlüssel |
XWFIJKHIIHQUQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)NC1=C(C(=CC=C1)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2H-Imidazo[4,5-g][1,3]benzothiazole](/img/structure/B13961264.png)
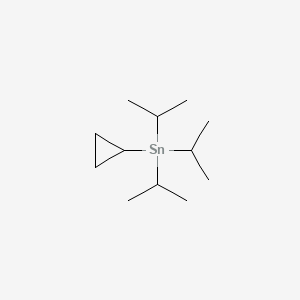

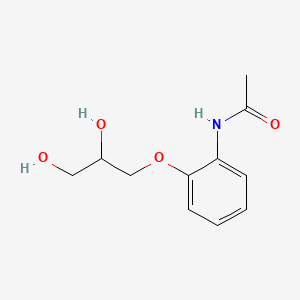
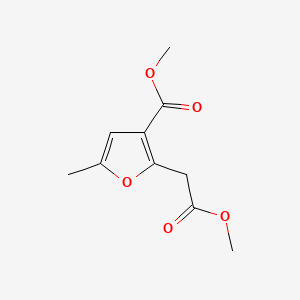




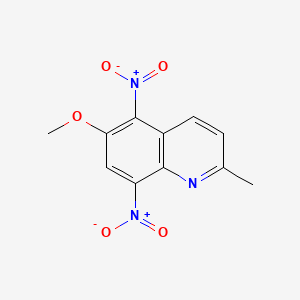
![4-[(1Z)-1-Propen-1-yloxy]aniline](/img/structure/B13961314.png)
